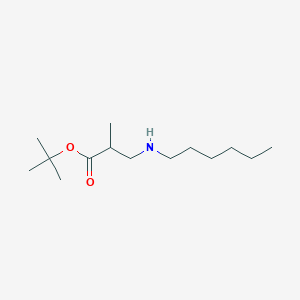

![molecular formula C14H28N2O2 B6340433 tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1221341-56-5](/img/structure/B6340433.png)

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tert-butyl carbamate, which is a common protecting group in organic synthesis . It contains a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure would likely feature a carbamate group (OC(O)NR2) attached to a tert-butyl group, with the nitrogen atom also bonded to a 2-methyl-3-aminopropane group .Chemical Reactions Analysis

As a carbamate, this compound would likely undergo reactions typical of carbamates, such as hydrolysis under acidic or basic conditions . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl carbamates are generally stable and resistant to hydrolysis, while pyrrolidines are basic due to the nitrogen atom .Applications De Recherche Scientifique

Targeted Kinase Inhibition: TBSI is a kinase inhibitor, particularly targeting Janus kinase 2 (JAK2). It has been investigated for its potential in treating myeloproliferative neoplasms and other hematological disorders .

Treatment of Myelofibrosis: TBSI (also known as Fedratinib ) has been studied as a treatment for post-essential thrombocythemia myelofibrosis. Its ability to modulate JAK2 signaling pathways makes it a potential therapeutic option .

Organic Synthesis and Chemical Reactions

TBSI serves as an intermediate in various synthetic pathways. Researchers have explored its utility in the following contexts:

Complex Molecule Synthesis: TBSI has been employed in the synthesis of complex drug-like molecules using highly functionalized organozinc reagents .

Asymmetric Hydrogenation: A novel rhodium-catalyzed asymmetric hydrogenation process involving TBSI has been reported, leading to the formation of a tertiary carbinamide .

Antibiotic Development

TBSI plays a role in the synthesis of ceftolozane, an antibiotic used to combat bacterial infections. Its strategic placement in the synthetic pathway contributes to the overall efficiency of ceftolozane production .

Conclusion

TBSI’s diverse applications highlight its versatility and potential impact across multiple scientific domains. Further research and exploration are essential to fully unlock its capabilities.

PDBeChem: TBSI Synthesis of Complex Druglike Molecules by the Use of Highly Functionalized Bench-Stable Organozinc Reagents Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate Orphan Designation for TBSI in Myelofibrosis Treatment

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target jak2v617f, a mutation found in various types of leukemia .

Mode of Action

It can be inferred from related compounds that it may inhibit the proliferation of cells expressing the jak2v617f mutation .

Biochemical Pathways

Based on the potential target (jak2v617f), it can be inferred that the compound may affect the jak-stat signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA.

Result of Action

Based on the potential target (jak2v617f), it can be inferred that the compound may inhibit the proliferation of cells expressing this mutation .

Propriétés

IUPAC Name |

tert-butyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-12(13(17)18-14(2,3)4)11-15-7-10-16-8-5-6-9-16/h12,15H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSXCKGFZTWVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN1CCCC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340350.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)

![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340368.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)

![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340375.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6340394.png)

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340413.png)

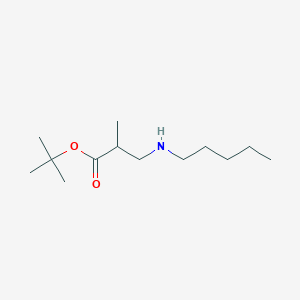

![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)

![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)